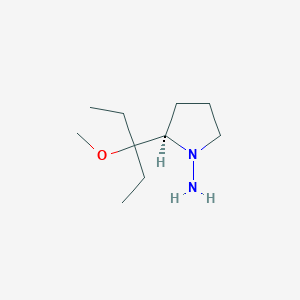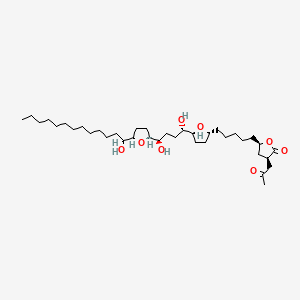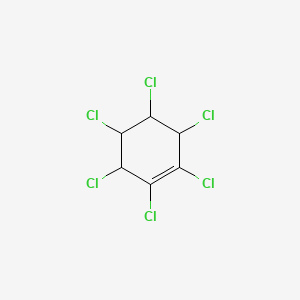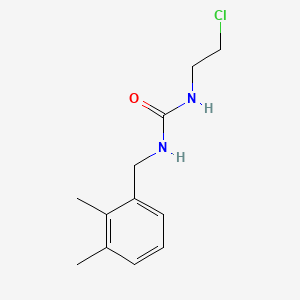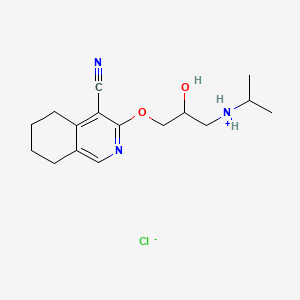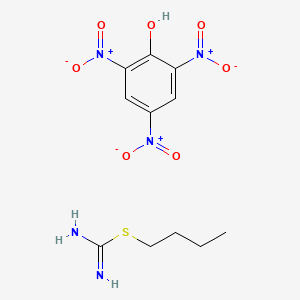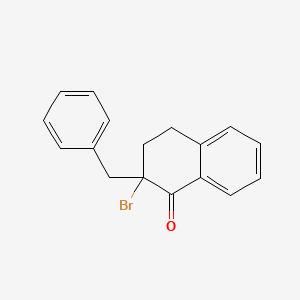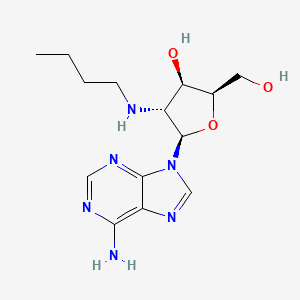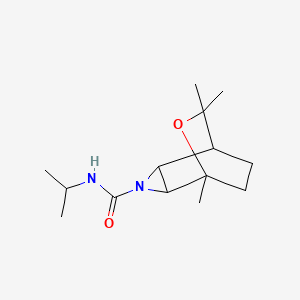
(4-Nitrophenyl) 4-(bromomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl) 4-(bromomethyl)benzoate: is an organic compound with the molecular formula C14H10BrNO4 It consists of a nitrophenyl group and a bromomethylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 4-(bromomethyl)benzoate typically involves the esterification of 4-nitrophenol with 4-(bromomethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in (4-Nitrophenyl) 4-(bromomethyl)benzoate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of (4-Aminophenyl) 4-(bromomethyl)benzoate.
Oxidation: Formation of (4-Nitrophenyl) 4-carboxybenzoate.
Scientific Research Applications
Chemistry: (4-Nitrophenyl) 4-(bromomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions. The nitrophenyl group can act as a chromophore, allowing researchers to monitor reaction progress using spectrophotometric methods.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 4-(bromomethyl)benzoate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic attack by biological nucleophiles such as thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes or other proteins, thereby exerting its effects.
Comparison with Similar Compounds
(4-Nitrophenyl) 4-chloromethylbenzoate: Similar structure with a chlorine atom instead of a bromine atom.
(4-Nitrophenyl) 4-methylbenzoate: Lacks the halogen atom, resulting in different reactivity.
(4-Nitrophenyl) 4-hydroxymethylbenzoate: Contains a hydroxyl group instead of a halogen, affecting its chemical properties.
Uniqueness: (4-Nitrophenyl) 4-(bromomethyl)benzoate is unique due to the presence of both a nitro group and a bromomethyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
38597-13-6 |
|---|---|
Molecular Formula |
C14H10BrNO4 |
Molecular Weight |
336.14 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
InChI Key |
KJFWPLKGJCRWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



